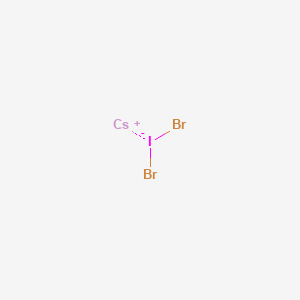

Cesium bromoiodide

説明

特性

InChI |

InChI=1S/Br2I.Cs/c1-3-2;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWWBUMNBWNDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[I-]Br.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CsI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890777 | |

| Record name | Iodate(1-), dibromo-, cesium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18278-82-5 | |

| Record name | Iodate(1-), dibromo-, cesium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18278-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodate(1-), dibromo-, cesium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018278825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodate(1-), dibromo-, cesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodate(1-), dibromo-, cesium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium dibromoiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

類似化合物との比較

Key Observations :

- CsIBr₂ vs. CsPbBr₃/CsPbI₃ : While CsIBr₂ is a binary halide, CsPbBr₃ and CsPbI₃ are lead-based perovskites with higher thermal stability but lower solubility in water. The bandgap of CsIBr₂ (~2.1 eV) bridges the gap between CsPbBr₃ (2.3 eV) and CsPbI₃ (1.73 eV), enabling intermediate light absorption ranges .

- CsIBr₂ vs. CsPbIBr₂ : Both are mixed halides, but CsPbIBr₂ incorporates lead, enhancing its photovoltaic performance. CsPbIBr₂-based solar cells achieve power conversion efficiencies (PCE) of ~6.14%, whereas CsIBr₂ is primarily used in sensors and LEDs due to its stability .

Optoelectronic Performance

Stability and Luminescence

- CsIBr₂: DPMP (diphenylmethylphosphine)-treated CsIBr₂ nanocrystals exhibit superior stability with a fluorescence lifetime (τ₁) of 12.4 ns, compared to untreated samples (τ₁ = 8.2 ns) . However, TPP (triphenylphosphine)-treated CsIBr₂ shows higher photoluminescence quantum yield (PLQY) due to reduced surface defects .

- CsPbI₃ : Achieves near 100% PLQY in quantum dots but suffers from phase instability under humidity .

- CsPbIBr₂ : Demonstrates moderate PLQY (~60%) but superior phase stability in solar cells, attributed to its mixed halide composition .

Solar Cell Efficiency

| Material | PCE (%) | Electron Transport Layer | Stability |

|---|---|---|---|

| CsIBr₂ | N/A | N/A | High (ambient conditions) |

| CsPbIBr₂ | 6.14 | Carbon-based, HTM-free | Moderate |

| CsPbI₃ | 10–12 | ZnO | Low (humidity-sensitive) |

Key Observations :

- CsPbIBr₂ offers a balance between efficiency and stability, while CsPbI₃ achieves higher efficiency but requires encapsulation .

Q & A

Q. What are the standard methodologies for synthesizing cesium bromoiodide (CsIBr₂) in a laboratory setting?

this compound is typically synthesized via solid-state reactions or solution-based crystallization. A common approach involves stoichiometric mixing of cesium iodide (CsI) and cesium bromide (CsBr) under controlled humidity to prevent hydrolysis. Post-synthesis, purification is achieved through recrystallization in anhydrous solvents. Characterization via X-ray diffraction (XRD) confirms the rhombic crystal structure, while energy-dispersive X-ray spectroscopy (EDS) verifies elemental composition .

Q. How can researchers accurately determine the solubility and density of CsIBr₂ for experimental reproducibility?

Solubility in water (4.61 g/100 mL at 20°C) is determined gravimetrically by dissolving the compound in deionized water, filtering undissolved residues, and evaporating the solvent under vacuum. Density measurements (4.25 g/cm³) use helium pycnometry to account for porosity. Ensure ambient temperature control (±1°C) to minimize variability. These protocols align with standardized inorganic compound characterization practices .

Q. What spectroscopic techniques are essential for characterizing the electronic properties of CsIBr₂?

Ultraviolet-visible (UV-Vis) spectroscopy identifies bandgap energy by analyzing absorption edges. Fourier-transform infrared (FTIR) spectroscopy detects vibrational modes of Cs–Br and Cs–I bonds. For advanced analysis, photoluminescence (PL) spectroscopy evaluates emission properties, while X-ray photoelectron spectroscopy (XPS) quantifies surface composition and oxidation states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bandgap values of CsIBr₂ across studies?

Discrepancies often arise from differences in synthesis conditions (e.g., annealing temperature) or measurement techniques. To address this, standardize synthesis protocols (e.g., inert atmosphere for purity) and employ multiple complementary methods (UV-Vis Tauc plots, PL excitation spectroscopy). Cross-validate results with density functional theory (DFT) calculations to correlate experimental and theoretical band structures .

Q. What experimental design principles optimize CsIBr₂ for sensor applications, such as detecting nitrophenol explosives?

Functionalize CsIBr₂ microcrystals with surface ligands (e.g., thiocyanate) to enhance analyte adsorption. Use cyclic voltammetry (CV) to assess electrochemical sensitivity, and correlate response with nitrophenol concentration via calibration curves. Control crystal morphology (e.g., cubic vs. rhombic) during synthesis to maximize surface area and active sites, as demonstrated in analogous cesium lead halide systems .

Q. How can DFT simulations improve understanding of CsIBr₂’s electronic structure and stability?

DFT models (e.g., using VASP or Gaussian software) predict lattice parameters, bandgap, and defect formation energies. Compare simulated XRD patterns with experimental data to validate models. Investigate halogen vacancy migration barriers to assess environmental stability. Pair simulations with in-situ Raman spectroscopy to monitor structural changes under thermal stress .

Q. What strategies mitigate phase instability in CsIBr₂ during optoelectronic device fabrication?

Encapsulate CsIBr₂ thin films with hydrophobic polymers (e.g., PMMA) to prevent moisture-induced degradation. Anneal films at 150–200°C in a nitrogen glovebox to enhance crystallinity and reduce grain boundaries. Monitor phase stability using time-resolved XRD under operational conditions (e.g., light soaking, humidity) .

Q. How should researchers design comparative studies between CsIBr₂ and other halide perovskites (e.g., CsPbX₃) for photophysical applications?

Standardize synthesis and characterization protocols across compounds. Compare charge carrier lifetimes via time-resolved PL, and assess defect tolerance using Hall effect measurements. Evaluate environmental robustness by exposing samples to accelerated aging conditions (e.g., 85°C/85% relative humidity). Use machine learning to analyze large datasets of optoelectronic properties .

Q. What methodologies validate the purity of CsIBr₂ in interdisciplinary studies (e.g., catalysis or energy storage)?

Combine inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis, thermogravimetric analysis (TGA) for thermal stability assessment, and nuclear magnetic resonance (NMR) to detect organic impurities. Cross-reference results with phase diagrams to identify unintended byproducts (e.g., CsBr or CsI residues) .

How can hypothesis-driven research frameworks (e.g., FINER criteria) guide the formulation of CsIBr₂-related research questions?

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to prioritize studies. For example, a hypothesis like "Doping CsIBr₂ with transition metals will enhance photocatalytic efficiency by reducing charge recombination" is testable via PL quenching experiments and aligns with sustainable chemistry goals. Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies, such as evaluating CsIBr₂ against CsPbBr₃ in solar cell architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。